Cas no 4570-11-0 (beta-dolabrin)

beta-dolabrin structure
Product name:beta-dolabrin
beta-dolabrin Chemical and Physical Properties
Names and Identifiers
-
- beta-dolabrin
- 2-hydroxy-6-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one
- 2-Hydroxy-4-(1-methylethenyl)-2,4,6-cycloheptatrien-1-one
- CHEMBL2270059
- LMPR0102110001
- Dolabrin
- 2-hydroxy-4-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one
- SCHEMBL465267
- 94CL73XTX7
- CHEBI:187575
- 4570-11-0
- SCHEMBL13618770
- 4-isopro-penyltropolone
- AKOS006275857
- 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethenyl)-
- 2-Hydroxy-4-isopropenyl-cyclohepta-2,4,6-trien-1-one
- DTXSID70196601
- 2-hydroxy-4-(prop-1-en-2-yl)cyclohepta-2,4,6-trien-1-one
-
- Inchi: InChI=1S/C10H10O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-6H,1H2,2H3,(H,11,12)
- InChI Key: ZXPADFNEYYDQFL-UHFFFAOYSA-N
- SMILES: CC(=C)C1=CC(=O)C(=CC=C1)O
Computed Properties
- Exact Mass: 162.0681
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Tautomer Count: 5
- Topological Polar Surface Area: 37.3Ų
- Surface Charge: 0
Experimental Properties
- PSA: 37.3
beta-dolabrin Related Literature
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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